molecular formula C6H14ClNO2 B104695 L-Alanine isopropyl ester hydrochloride CAS No. 62062-65-1

L-Alanine isopropyl ester hydrochloride

Cat. No.: B104695
CAS No.: 62062-65-1
M. Wt: 167.63 g/mol
InChI Key: YAQKNCSWDMGPOY-JEDNCBNOSA-N
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Description

L-Alanine isopropyl ester hydrochloride is a derivative of the amino acid alanine. It is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing. This compound is known for its role in the preparation of various drugs, including antiviral medications. Its molecular formula is C6H14ClNO2, and it has a molecular weight of 167.63 g/mol .

Biochemical Analysis

Biochemical Properties

L-Alanine isopropyl ester hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions involves its role as a substrate for esterases, enzymes that catalyze the hydrolysis of ester bonds. This interaction is crucial for the conversion of this compound into its corresponding acid and alcohol components .

Additionally, this compound can interact with amino acid transporters, facilitating its uptake into cells where it can participate in further metabolic processes . These interactions highlight the compound’s versatility and importance in biochemical pathways.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Upon entering the cell, it can be hydrolyzed to release alanine, which is a key amino acid involved in protein synthesis and energy production . This release can impact cellular metabolism by providing an additional source of alanine for these processes.

Furthermore, this compound has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and receptors involved in these pathways . This modulation can lead to changes in gene expression, ultimately influencing cellular function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. One of the key mechanisms is its hydrolysis by esterases, which converts the ester into its corresponding acid and alcohol . This reaction is essential for the compound’s biological activity, as it allows the release of alanine, which can then participate in various metabolic processes.

Additionally, this compound can bind to specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways . These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s multifaceted role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is known to be stable under specific storage conditions, such as low temperatures and protection from moisture . Over extended periods, it may undergo hydrolysis, leading to the gradual release of alanine and isopropanol .

Long-term studies have shown that the degradation of this compound can impact cellular function by altering the availability of alanine and other metabolites . These temporal effects are important considerations for researchers using this compound in various experimental settings.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary depending on the dosage administered. At lower doses, the compound has been shown to have minimal toxic effects and can be effectively used to study its biochemical properties . At higher doses, it may exhibit toxic or adverse effects, including disruptions in cellular metabolism and enzyme activity .

Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels . These findings underscore the importance of careful dosage control in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to alanine. The key enzyme in this process is alanine dehydrogenase, which catalyzes the reduction of pyruvate to alanine . This reaction is a critical step in the biosynthesis of alanine and plays a significant role in cellular metabolism.

Additionally, this compound can influence metabolic flux by altering the levels of metabolites involved in energy production and protein synthesis . These effects highlight the compound’s importance in maintaining metabolic balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. Amino acid transporters play a crucial role in the uptake of the compound into cells, where it can participate in various metabolic processes . Once inside the cell, this compound can be distributed to different cellular compartments, depending on its interactions with specific binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is known to localize to various cellular compartments, including the cytoplasm and mitochondria . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Alanine isopropyl ester hydrochloride can be synthesized through several methods. One common approach involves the reaction of L-alanine with isopropanol in the presence of an acid catalyst. The process typically includes the following steps :

    Raw Material Reaction: L-alanine reacts with triphosgene to form a cyclic intermediate.

    Ring Opening: The cyclic intermediate is opened using isopropanol under acidic conditions.

    Salt Formation: The resulting product is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of mild reaction conditions and readily available raw materials makes this process cost-effective and suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

L-Alanine isopropyl ester hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include L-alanine, isopropanol, and various substituted derivatives depending on the reagents used .

Scientific Research Applications

L-Alanine isopropyl ester hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine isopropyl ester hydrochloride is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its role as an intermediate in the synthesis of antiviral drugs, particularly those targeting hepatitis C, sets it apart from other similar compounds .

Properties

IUPAC Name

propan-2-yl (2S)-2-aminopropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-4(2)9-6(8)5(3)7;/h4-5H,7H2,1-3H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQKNCSWDMGPOY-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960388, DTXSID001347097
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
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Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62062-65-1, 39825-33-7
Record name L-Alanine isopropyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62062-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl L-alaninate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062062651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propan-2-yl alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Alanine isopropyl ester hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001347097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl L-alaninate hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.220.903
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isopropyl L-alaninate Hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROPYL L-ALANINATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the novel synthesis method for L-Alanine isopropyl ester hydrochloride described in the research?

A1: The novel synthesis method presented offers several advantages over conventional methods []. Firstly, it utilizes readily available and cost-effective L-Alanine as the starting material []. Secondly, the reaction conditions are milder, and the processes involved are simpler, making it suitable for large-scale production []. Additionally, this method avoids the use of hazardous reagents like thionyl chloride, contributing to a safer and more environmentally friendly process [].

Q2: How is this compound used in the synthesis of Sofosbuvir?

A2: this compound serves as a crucial building block in the multi-step synthesis of Sofosbuvir [, ]. Specifically, it reacts with phosphorus oxychloride to form an intermediate compound (Compound II in []). This Compound II then undergoes further reactions with phenol and pentafluorophenol, ultimately leading to the formation of N-[(S)-(2,3,4,5,6-pentafluorophenyl) phenoxyl phosphoryl-L-alanine isopropyl ester, a key intermediate in the production of Sofosbuvir [, ].

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